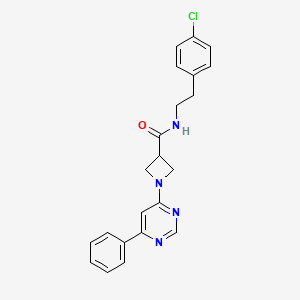

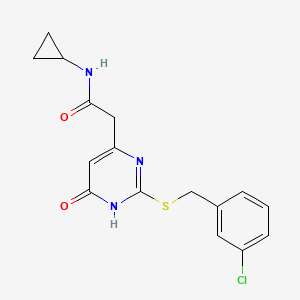

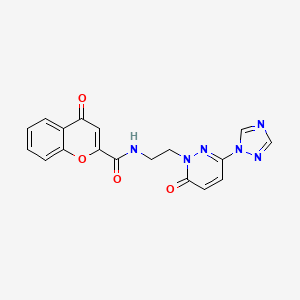

(Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a useful research compound. Its molecular formula is C20H14N2O4S2 and its molecular weight is 410.46. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

This compound and its derivatives have been synthesized and tested for their antibacterial activity. Notably, a study by Trotsko et al. (2018) synthesized a series of acetic acid derivatives, showing antibacterial activity primarily against Gram-positive bacterial strains, with some compounds demonstrating activity comparable or superior to commonly used antibiotics like oxacillin and cefuroxime (Trotsko et al., 2018).

Anti-inflammatory Properties

The anti-inflammatory potential of these derivatives was evaluated in vitro and in vivo, revealing promising activity. Nikalje et al. (2015) highlighted the synthesis and evaluation of novel derivatives as anti-inflammatory agents, with some showing comparable or superior efficacy to standard drugs (Nikalje et al., 2015).

Aldose Reductase Inhibition

A study focused on aldose reductase inhibitors identified (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent inhibitors of this enzyme, which is clinically relevant for treating complications of diabetes. These compounds showed significant inhibitory activity, with some derivatives being more potent than the clinically used inhibitor epalrestat (Kučerová-Chlupáčová et al., 2020).

Antimicrobial and Antifungal Effects

Derivatives of this compound were synthesized and evaluated for their antimicrobial and antifungal properties, showing activity against a range of mycobacteria and bacteria, including methicillin-resistant Staphylococcus aureus. The structural modifications in these derivatives contributed to their antimicrobial efficacy (Krátký et al., 2017).

Fluorescence Quenching and Chemosensing

One study synthesized a derivative that exhibited selective fluorescence quenching in the presence of Co2+, indicating its potential application as a chemosensor for metal ions. This unique property suggests further exploration of these compounds in fluorescent chemosensing technologies (Rui-j, 2013).

Anticancer and Antiangiogenic Activities

Novel thioxothiazolidin-4-one derivatives were synthesized and tested for their anticancer and antiangiogenic effects in vivo against mouse tumors. These studies demonstrated significant tumor growth inhibition and suppression of tumor-induced angiogenesis, highlighting their potential as anticancer therapies (Chandrappa et al., 2010).

properties

IUPAC Name |

2-[4-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S2/c1-21-14-5-3-2-4-13(14)16(18(21)25)17-19(26)22(20(27)28-17)12-8-6-11(7-9-12)10-15(23)24/h2-9H,10H2,1H3,(H,23,24)/b17-16- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFERIEWTJLRUSX-MSUUIHNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)CC(=O)O)/C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminospiro[3.3]heptane-2-carbonitrile](/img/structure/B2392532.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2392534.png)

![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)

![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392540.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392548.png)

![4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2392550.png)